molecular formula C14H12N4O2S B12185219 3-methyl-N-(1,3-thiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide

3-methyl-N-(1,3-thiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide

Cat. No.: B12185219
M. Wt: 300.34 g/mol
InChI Key: KQHXAUWFGPBWIH-UHFFFAOYSA-N
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Description

This compound features a complex polycyclic framework combining a cyclopenta[b]oxazolo-pyridine core fused with a thiazole moiety. Its structural complexity arises from the fusion of a bicyclic oxazole-pyridine system with a cyclopentane ring, further substituted by a methyl group and a carboxamide linkage to a thiazol-2-yl group.

Properties

Molecular Formula

C14H12N4O2S

Molecular Weight

300.34 g/mol

IUPAC Name

6-methyl-N-(1,3-thiazol-2-yl)-4-oxa-2,5-diazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxamide

InChI

InChI=1S/C14H12N4O2S/c1-7-10-11(12(19)17-14-15-5-6-21-14)8-3-2-4-9(8)16-13(10)20-18-7/h5-6H,2-4H2,1H3,(H,15,17,19)

InChI Key

KQHXAUWFGPBWIH-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=NC3=C(CCC3)C(=C12)C(=O)NC4=NC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(1,3-thiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the formation of the oxazolo pyridine structure. Common reagents used in these reactions include sulfur, nitrogen sources, and various catalysts to facilitate the formation of the heterocyclic rings .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(1,3-thiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-methyl-N-(1,3-thiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 3-methyl-N-(1,3-thiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound shares structural motifs with several classes of heterocycles, including tetrahydroimidazo[1,2-a]pyridines and thiazole/thiophene derivatives. Key comparisons are outlined below:

Table 1: Structural and Physical Property Comparison

Compound Name (ID) Core Structure Substituents/Functional Groups Melting Point (°C) Yield (%) Key Analytical Methods
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Tetrahydroimidazo[1,2-a]pyridine Cyano, nitroaryl, phenethyl, ester 243–245 51 ¹H/¹³C NMR, IR, HRMS
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) Tetrahydroimidazo[1,2-a]pyridine Cyano, nitroaryl, benzyl, ester 215–217 55 ¹H/¹³C NMR, IR, HRMS
5-(4-Chloro-phenyl)-7-thiophen-2-yl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine (573931-20-1) Tetrahydrotriazolopyrimidine Chlorophenyl, thiophene N/A N/A N/A
Target Compound Cyclopenta[b]oxazolo-pyridine Methyl, thiazol-2-yl carboxamide Not reported Not reported *Inferred: XRD (via SHELX ), NMR, MS

Key Observations:

Core Heterocycles: The target’s oxazolo-pyridine core differs from the imidazo-pyridine systems in compounds 1l and 2d . Compound 573931-20-1 shares a thiophene substituent, analogous to the thiazole group in the target, but lacks fused oxazole/pyridine systems.

Substituent Effects :

  • Nitroaryl and ester groups in 1l and 2d contrast with the target’s methyl and carboxamide groups. The thiazol-2-yl carboxamide in the target may enhance hydrogen-bonding capacity compared to ester functionalities.

Synthetic Approaches :

  • Compounds 1l and 2d were synthesized via one-pot, two-step reactions , suggesting that similar strategies could apply to the target compound. However, the fusion of oxazole with pyridine may require specialized cyclization conditions.

Analytical Techniques :

  • While 1l and 2d were characterized using NMR, IR, and HRMS , the target’s complex structure would likely necessitate advanced crystallographic methods (e.g., SHELXL ) for unambiguous confirmation.

Research Findings and Implications

  • Structural Uniqueness: The target’s cyclopenta[b]oxazolo-pyridine scaffold is rare in literature, offering novel opportunities for medicinal chemistry, particularly in kinase inhibition or GPCR modulation, where fused heterocycles are prevalent.
  • Thermodynamic Stability : The higher melting points of 1l (243–245°C) and 2d (215–217°C) suggest that similar fused systems in the target may exhibit comparable thermal stability, critical for pharmaceutical formulation.
  • Spectroscopic Challenges : The presence of multiple heteroatoms and fused rings in the target complicates NMR interpretation, necessitating high-resolution techniques and computational modeling (e.g., DFT coupled with ORTEP-3 ).

Biological Activity

The compound 3-methyl-N-(1,3-thiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a comprehensive overview of its biological activity, including data from various studies and case analyses.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

  • IUPAC Name : 3-methyl-N-(1,3-thiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide
  • Molecular Formula : C₁₄H₁₅N₃O₂S

Anticancer Activity

Recent studies have highlighted the compound's promising cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested :
    • Lung cancer (A549)
    • Breast cancer (MCF-7)
    • Colon cancer (HCT-116)

In a study utilizing the MTT assay, compounds similar to 3-methyl-N-(1,3-thiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide exhibited significant cytotoxicity against A549 and MCF-7 cells. The results indicated IC50 values in the low micromolar range for these cell lines, suggesting strong potential as an anticancer agent .

Antimicrobial Activity

The compound also demonstrated notable antimicrobial properties. It was tested against several pathogens:

  • Bacterial Strains :
    • Pseudomonas aeruginosa
    • Escherichia coli

The minimum inhibitory concentration (MIC) for effective inhibition was found to be as low as 0.21 µM against Pseudomonas aeruginosa, indicating strong antibacterial activity . Furthermore, it showed selective action against Gram-positive microorganisms such as Micrococcus luteus.

Case Studies

  • Cytotoxicity Assessment :
    In a comparative study involving various thiazole derivatives, compound 3g (a derivative of the target compound) was evaluated for its cytotoxic effects on HaCat and Balb/c 3T3 cells. The results showed significant inhibition of cell growth compared to controls .
  • Molecular Docking Studies :
    Molecular docking simulations revealed that the compound interacts effectively with key bacterial enzymes such as MurD and DNA gyrase. The binding energies were comparable to those of established antibiotics like ciprofloxacin, suggesting that the compound could serve as a template for developing new antimicrobial agents .

Data Tables

Activity TypeTest OrganismMIC (µM)Reference
AnticancerA549 (Lung Cancer)Low μM
AnticancerMCF-7 (Breast Cancer)Low μM
AntimicrobialPseudomonas aeruginosa0.21
AntimicrobialEscherichia coliTBD

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